molecular formula C12H13ClO3 B1457043 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde CAS No. 1160656-16-5

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde

Cat. No.: B1457043
CAS No.: 1160656-16-5
M. Wt: 240.68 g/mol
InChI Key: XGYVARSLYWQHIG-UHFFFAOYSA-N
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Description

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol.

Preparation Methods

The synthesis of 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde can be compared with other similar compounds, such as:

    5-Chloro-2-hydroxybenzaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    2-(Tetrahydropyran-4-yloxy)benzaldehyde: This compound lacks the chlorine atom but has similar structural features and reactivity.

    5-Chloro-2-methoxybenzaldehyde: This compound has a methoxy group instead of the tetrahydropyran-4-yloxy group, leading to differences in reactivity and applications.

Properties

IUPAC Name

5-chloro-2-(oxan-4-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVARSLYWQHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to the method described in example 4a, 5-chlorosalicylaldehyde (6 g, 39 mmol) (Aldrich) was reacted with methanesulfonic acid tetrahydropyran-4-yl ester (10 g, 46 mmol) prepared in Example 32a and K2CO3 in N,N-dimethylformamide to give 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde as a yellow solid (Yield 2 g, 64%).
Quantity
6 g
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reactant
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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